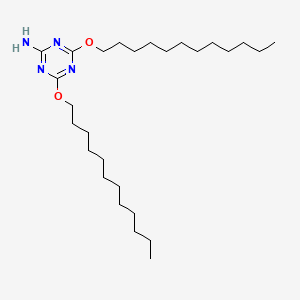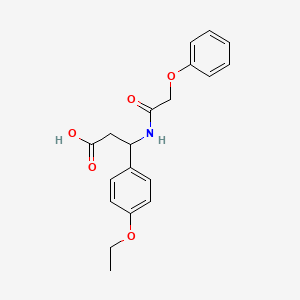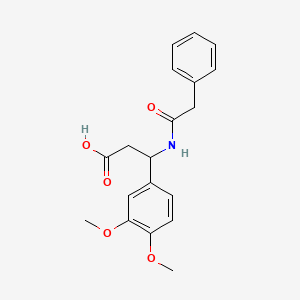
4,6-bis(dodecyloxy)-1,3,5-triazin-2-amine
Vue d'ensemble
Description
4,6-Bis(dodecyloxy)-1,3,5-triazin-2-amine is a heterocyclic compound containing a triazine ring substituted with two dodecyloxy groups and an amine group. Triazine derivatives are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agriculture. The presence of long alkyl chains in this compound imparts unique properties, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-bis(dodecyloxy)-1,3,5-triazin-2-amine typically involves the nucleophilic substitution of cyanuric chloride with dodecanol, followed by the introduction of an amine group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reactions. The process can be summarized as follows:
Step 1: Cyanuric chloride reacts with dodecanol in the presence of a base to form 4,6-bis(dodecyloxy)-1,3,5-triazine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 4,6-Bis(dodecyloxy)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amine group or the dodecyloxy groups are replaced by other functional groups.
Oxidation and Reduction: The triazine ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Condensation Reactions: The compound can react with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or other bases are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazine derivatives, while oxidation and reduction can lead to different oxidation states of the triazine ring .
Applications De Recherche Scientifique
4,6-Bis(dodecyloxy)-1,3,5-triazin-2-amine has a wide range of applications in scientific research:
Materials Science: The compound is used in the development of liquid crystals and other advanced materials due to its unique structural properties.
Pharmaceuticals: Triazine derivatives, including this compound, are investigated for their potential as antitumor, antimicrobial, and anti-inflammatory agents.
Agriculture: The compound is explored for its use in agrochemicals, such as herbicides and pesticides, due to its bioactivity.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules and functional materials.
Mécanisme D'action
The mechanism of action of 4,6-bis(dodecyloxy)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The triazine ring can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The long alkyl chains enhance the compound’s lipophilicity, facilitating its incorporation into lipid membranes and affecting membrane-associated proteins .
Comparaison Avec Des Composés Similaires
Melamine: A triazine derivative used in the production of plastics and resins.
Cyanuric Chloride: A precursor for the synthesis of various triazine derivatives.
Cyanuric Acid: Used in swimming pool disinfectants and as a stabilizer for chlorine.
Uniqueness: 4,6-Bis(dodecyloxy)-1,3,5-triazin-2-amine is unique due to the presence of long dodecyloxy chains, which impart distinct physical and chemical properties. These properties make it suitable for applications in liquid crystals and other advanced materials, setting it apart from other triazine derivatives .
Propriétés
IUPAC Name |
4,6-didodecoxy-1,3,5-triazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H52N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-32-26-29-25(28)30-27(31-26)33-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3,(H2,28,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUANTRWMOHIFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=NC(=NC(=N1)N)OCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H52N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ETHYL 3-(4-METHOXYPHENYL)-3-[2-(4-METHYLPHENOXY)ACETAMIDO]PROPANOATE](/img/structure/B4301210.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B4301215.png)
![1-[2-(3,4-diethoxyphenyl)ethyl]-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B4301222.png)

![3-(3,4-DIMETHOXYPHENYL)-3-[(3-NITROPHENYL)FORMAMIDO]PROPANOIC ACID](/img/structure/B4301227.png)
![3-(3,4-DIMETHOXYPHENYL)-3-[(3-METHYLPHENYL)FORMAMIDO]PROPANOIC ACID](/img/structure/B4301228.png)
![3-(3,4-DIMETHOXYPHENYL)-3-[(4-NITROPHENYL)FORMAMIDO]PROPANOIC ACID](/img/structure/B4301230.png)
![3-(3,4-DIMETHOXYPHENYL)-3-[2-(2-METHOXYPHENOXY)ACETAMIDO]PROPANOIC ACID](/img/structure/B4301231.png)
![3-(3,4-DIMETHOXYPHENYL)-3-{2-[2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}PROPANOIC ACID](/img/structure/B4301242.png)
![3-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-3-(3,4-DIMETHOXYPHENYL)PROPANOIC ACID](/img/structure/B4301251.png)
![3-{2-[2-(BUTAN-2-YL)PHENOXY]ACETAMIDO}-3-(4-CHLOROPHENYL)PROPANOIC ACID](/img/structure/B4301263.png)
![3-(4-chlorophenyl)-3-{[(2-methoxyphenoxy)acetyl]amino}propanoic acid](/img/structure/B4301271.png)
![(2Z)-3-(4-CHLOROPHENYL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-[(3-NITROPHENYL)FORMAMIDO]PROP-2-ENAMIDE](/img/structure/B4301294.png)
